Benfuracarb

Catalog No.
S520757
CAS No.
82560-54-1
M.F
C20H30N2O5S
M. Wt
410.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benfuracarb

CAS Number

82560-54-1

Product Name

Benfuracarb

IUPAC Name

ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate

Molecular Formula

C20H30N2O5S

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C20H30N2O5S/c1-7-25-17(23)11-12-22(14(2)3)28-21(6)19(24)26-16-10-8-9-15-13-20(4,5)27-18(15)16/h8-10,14H,7,11-13H2,1-6H3

InChI Key

FYZBOYWSHKHDMT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

benfuracarb, ethyl N-(2,3-dihydro-2,2-dimethylbenzofuran-7-yloxycarbonyl(methyl)aminothio)-N-isopropyl-beta-alaninate

Canonical SMILES

CCOC(=O)CCN(C(C)C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

The exact mass of the compound Benfuracarb is 410.1875 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. It belongs to the ontological category of 1-benzofurans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides, Nematicides. However, this does not mean our product can be used or applied in the same or a similar way.

Benfuracarb is a highly lipophilic (LogP 4.30) benzofuranyl methylcarbamate pro-insecticide primarily procured as a safer delivery vehicle for the highly toxic active ingredient carbofuran. As a viscous liquid with low aqueous solubility (8 mg/L at 20°C), it is engineered to undergo controlled N-S bond cleavage in vivo and in soil, releasing the potent acetylcholinesterase (AChE) inhibitor carbofuran over time. For industrial buyers and agrochemical formulators, benfuracarb represents a critical materials-selection upgrade: it provides the broad-spectrum systemic efficacy of legacy carbamates while drastically reducing acute mammalian toxicity, enabling its use in modern seed coatings and sustained-release granular formulations where handler safety is a primary constraint .

Procurement substitution with the active metabolite, carbofuran, is practically non-viable due to its extreme acute toxicity, which triggers severe occupational handling hazards and strict regulatory bans globally. Conversely, substituting benfuracarb with other pro-insecticides like carbosulfan alters the degradation kinetics and active-ingredient release profile in the soil. Benfuracarb's specific chemical structure—featuring an N-sulfenyl moiety—ensures a tailored conversion rate to carbofuran that balances immediate seedling protection with manageable environmental persistence. Utilizing generic or crude carbamate mixtures fails to replicate this precise, controlled-release mechanism, leading to either unacceptable handler risk during the formulation process or suboptimal field efficacy [1].

Mammalian Toxicity Reduction via Pro-Insecticide Derivatization

The primary procurement driver for benfuracarb is its quantitatively safer handling profile during manufacturing and application compared to its active metabolite. Toxicological assays demonstrate that benfuracarb has an oral LD50 in rats of 138 mg/kg, whereas the parent compound carbofuran exhibits an LD50 of just 8 mg/kg. This ~17-fold reduction in acute oral toxicity is achieved by masking the reactive carbamate nitrogen, which is only cleaved post-application [1].

Evidence DimensionAcute Oral Toxicity (Rat LD50)
Target Compound Data138 mg/kg
Comparator Or BaselineCarbofuran: 8 mg/kg
Quantified Difference~17-fold reduction in acute toxicity
ConditionsIn vivo mammalian toxicity assay (oral administration in rats)

This massive reduction in toxicity allows formulators to handle the material with significantly lower occupational risk and regulatory friction while delivering the same active ingredient downstream.

Soil Degradation Kinetics and Active Ingredient Release

Benfuracarb is selected over competing pro-insecticides for its specific degradation timeline, which dictates the release of the active carbofuran. In standardized soil persistence studies, benfuracarb exhibits a rapid initial half-life of 6.3 to 10.4 days, converting efficiently to carbofuran and 3-hydroxycarbofuran. In contrast, analogs like carbosulfan exhibit slightly longer half-lives (11-13 days), while direct carbofuran application can persist for up to 71 days under certain field conditions. Benfuracarb's kinetics provide a rapid but sustained pulse of the active ingredient [1].

Evidence DimensionSoil Half-Life (DT50)
Target Compound Data6.3 - 10.4 days
Comparator Or BaselineCarbosulfan: 11 - 13 days
Quantified DifferenceFaster initial degradation and active ingredient release
ConditionsSoil persistence studies under field/laboratory conditions

A tailored half-life ensures that the active compound is released quickly enough to protect vulnerable early-stage crops without causing excessive long-term soil persistence.

Aqueous Solubility and Formulation Washout Resistance

For granular and seed-coating applications, resistance to immediate aqueous leaching is critical. Benfuracarb possesses an extremely low water solubility of 8 mg/L at 20°C and a high lipophilicity (LogP = 4.30). Compared to highly water-soluble carbamates like methomyl (>50,000 mg/L), benfuracarb resists rapid washout during heavy irrigation or rainfall. This physicochemical profile ensures the pro-insecticide remains localized in the target soil zone or on the seed surface until biological cleavage occurs .

Evidence DimensionAqueous Solubility
Target Compound Data8 mg/L (at 20°C)
Comparator Or BaselineStandard soluble carbamates (e.g., Methomyl): >50,000 mg/L
Quantified DifferenceOrders of magnitude lower solubility
ConditionsStandard physicochemical profiling at 20°C

Low solubility prevents premature leaching of the active ingredient, making it highly applicable for sustained-release granular formulations in irrigated agriculture.

Advanced Seed Coating Formulations

Because of its ~17-fold lower mammalian toxicity compared to carbofuran and its specific soil degradation kinetics, benfuracarb is heavily utilized as the active ingredient in commercial seed treatments. It provides systemic protection for vulnerable seedlings (such as maize, rice, and sugar beet) against chewing and piercing insects while ensuring compliance with stringent occupational safety standards during the industrial coating process [1].

Sustained-Release Granular Agrochemicals

Benfuracarb's low aqueous solubility (8 mg/L) and high lipophilicity (LogP 4.3) make it a highly effective candidate for granular formulations (e.g., 8.6G). These formulations are designed to resist immediate washout in flooded or heavily irrigated environments, slowly releasing the active carbofuran into the root zone over a controlled period [1].

Pro-Drug / Pro-Insecticide Chemoinformatics Modeling

In agrochemical R&D, benfuracarb serves as a benchmark compound for studying N-sulfenyl derivatization. Researchers utilize its precise conversion metrics and toxicity differentials to model new, safer delivery systems for highly toxic active ingredients, aiming to replicate its success in masking acute toxicity while retaining target-site efficacy[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Exact Mass

410.18754324 Da

Monoisotopic Mass

410.18754324 Da

Heavy Atom Count

28

LogP

4.3 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

807671FRZY

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

2.00e-07 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

82560-54-1

Metabolism Metabolites

The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Benfuracarb

Use Classification

Agrochemicals -> Insecticides, Nematicides

Dates

Last modified: 08-15-2023
1: Eren Y, Erdoğmuş SF, Akyıl D, Özkara A. Mutagenic and cytotoxic activities of benfuracarb insecticide. Cytotechnology. 2016 Aug;68(4):637-43. doi: 10.1007/s10616-014-9811-3. Epub 2014 Nov 8. PubMed PMID: 25381170; PubMed Central PMCID: PMC4960112.
2: Abass K, Reponen P, Mattila S, Rautio A, Pelkonen O. Human variation and CYP enzyme contribution in benfuracarb metabolism in human in vitro hepatic models. Toxicol Lett. 2014 Jan 13;224(2):300-9. doi: 10.1016/j.toxlet.2013.08.023. Epub 2013 Sep 7. PubMed PMID: 24016712.
3: Abass K, Reponen P, Mattila S, Rautio A, Pelkonen O. Comparative metabolism of benfuracarb in in vitro mammalian hepatic microsomes model and its implications for chemical risk assessment. Toxicol Lett. 2014 Jan 13;224(2):290-9. doi: 10.1016/j.toxlet.2013.08.009. Epub 2013 Aug 16. PubMed PMID: 23958702.

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